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molecular formula C5H9FO3 B8676802 ethyl (2-fluoroethyl) carbonate CAS No. 10117-03-0

ethyl (2-fluoroethyl) carbonate

Cat. No. B8676802
M. Wt: 136.12 g/mol
InChI Key: XLHKMGHXUXYDQJ-UHFFFAOYSA-N
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Patent
US09000204B2

Procedure details

In a 100 mL PFA-flask fluoroethyl fluoroformate (27.0 g, 245 mmol) was added to dry NaF (15 g; 357 mmol). After cooling the mixture to −78° C. ethanol (12 mL, 310 mmol) was added over a period of 15 min. The mixture was stirred at −78° C. for 30 min. After warming up to room temperature the reaction was stirred for further 16 h. After addition of 5 g molecular sieve (0.4 nm) and stirring for 4 h at room temperature, all solids were removed by filtration and the resulting crude product was purified by distillation under reduced pressure (100 mbar).
Name
fluoroethyl fluoroformate
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]([O:4][CH2:5][CH2:6]F)=[O:3].[F-:8].[Na+].[CH2:10]([OH:12])[CH3:11]>>[C:2](=[O:3])([O:4][CH2:5][CH3:6])[O:12][CH2:10][CH2:11][F:8] |f:1.2|

Inputs

Step One
Name
fluoroethyl fluoroformate
Quantity
100 mL
Type
reactant
Smiles
FC(=O)OCCF
Name
Quantity
15 g
Type
reactant
Smiles
[F-].[Na+]
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over a period of 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After warming up to room temperature the reaction
STIRRING
Type
STIRRING
Details
was stirred for further 16 h
Duration
16 h
ADDITION
Type
ADDITION
Details
After addition of 5 g molecular sieve (0.4 nm)
STIRRING
Type
STIRRING
Details
stirring for 4 h at room temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
all solids were removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the resulting crude product was purified by distillation under reduced pressure (100 mbar)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(OCCF)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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